N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a chemical compound belonging to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or their derivatives.
Introduction of the Dichlorophenyl Group: The dichlorophenyl moiety is introduced through a substitution reaction, often involving chlorination of the phenyl ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve the replacement of chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various halogenating agents, nucleophiles, and catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols, amines, or alkanes.
Substitution Products: Halogenated phenyl derivatives, nitro compounds, or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
Uniqueness: N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the triazolopyridazine core. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O/c13-8-2-1-7(5-9(8)14)16-12(20)10-3-4-11-17-15-6-19(11)18-10/h1-6H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJROTADOEKCDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN3C=NN=C3C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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